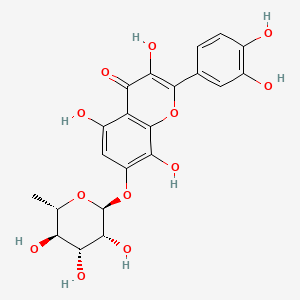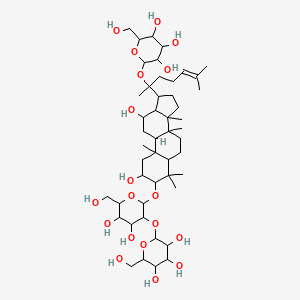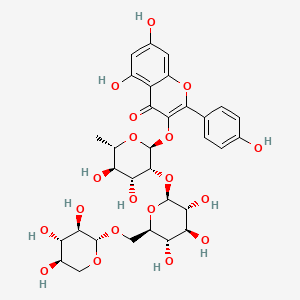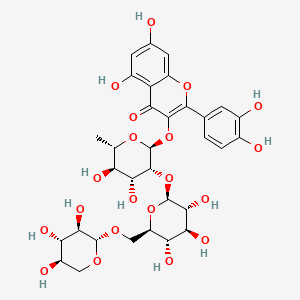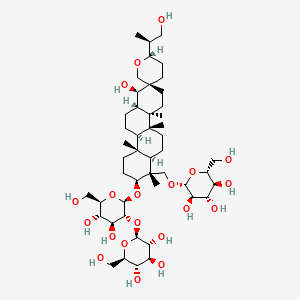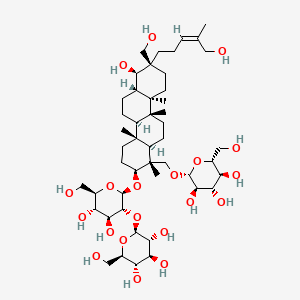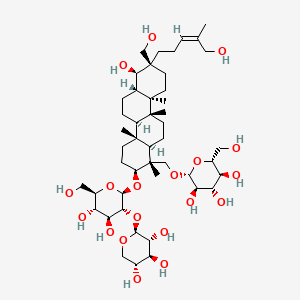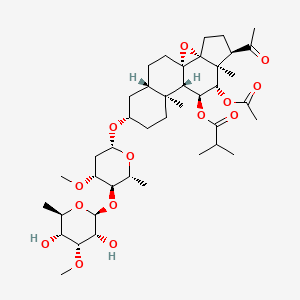
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B” is a chemical compound with the molecular formula FC41H64O14 . It is also known as Tenacigenin B .
Molecular Structure Analysis
The molecular structure of Tenacigenin B consists of 41 carbon atoms, 64 hydrogen atoms, and 14 oxygen atoms . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Tenacigenin B is 780.938 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
The compound 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B is a complex glycoside isolated from the stems of Marsdenia tenacissima, a plant known for its medicinal properties. It features a diverse structural composition with several six-membered rings in various conformations, along with a unique combination of sugar moieties, highlighting its complexity and potential for varied biological activities. This compound was identified through sophisticated crystallographic and spectroscopic methods, underscoring the intricate nature of natural products and their potential utility in scientific research (Qi-fa Li et al., 2006).
Biological Activity and Potential Applications
Research on polyoxypregnane steroids from Marsdenia tenacissima has revealed compounds with significant chemoresistance reversal activity. These findings suggest potential applications in combating chemotherapy resistance, a major challenge in cancer treatment. Such compounds, including variations of tenacigenin B, demonstrate the plant's capacity to produce bioactive molecules that could lead to new therapeutic strategies (Sheng Yao et al., 2016).
Anti-inflammatory Properties
A study focusing on the polyoxypregnane glycosides from the root of Marsdenia tenacissima has shown that certain derivatives can significantly inhibit nitric oxide levels in LPS-stimulated RAW 264.7 cells, indicating strong anti-inflammatory properties. This research paves the way for the development of new anti-inflammatory agents, which could be crucial in treating chronic inflammation-related diseases (Z. Na et al., 2023).
Cytotoxic and Tyrosine Kinase Inhibitory Properties
The cytotoxic and tyrosine kinase inhibitory properties of C21 steroids and iridoids, including derivatives of tenacigenin B, have been studied, with some compounds showing significant growth inhibition against tumor cell lines. This research highlights the potential of these compounds in cancer therapy, especially in targeting specific molecular pathways involved in cancer progression (W. Peng et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMBTMYJCYTRG-IRCPNMLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





